N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PYRIDINE-3-CARBOXAMIDE
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Overview
Description
N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PYRIDINE-3-CARBOXAMIDE is a compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a pyridine ring attached to a carboxamide group and a pyrimidine ring substituted with ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PYRIDINE-3-CARBOXAMIDE typically involves the condensation of 2,4-diethoxypyrimidine-5-carboxylic acid with pyridine-3-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PYRIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine carboxylic acids.
Reduction: Formation of pyridine carboxamides with reduced functional groups.
Substitution: Formation of pyridine carboxamides with substituted functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pyridine and pyrimidine rings play a crucial role in the binding interactions, while the ethoxy groups can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type tricationic compound with similar structural features but different functional groups.
Pyridine carbothioamides: Compounds with a similar pyridine core but different substituents on the carboxamide group.
Uniqueness
N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PYRIDINE-3-CARBOXAMIDE is unique due to the presence of ethoxy groups on the pyrimidine ring, which can enhance its solubility and potentially improve its biological activity compared to other pyridine carboxamides .
Properties
IUPAC Name |
N-(2,4-diethoxypyrimidin-5-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-3-20-13-11(9-16-14(18-13)21-4-2)17-12(19)10-6-5-7-15-8-10/h5-9H,3-4H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZWVUSCKKJOBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NC(=O)C2=CN=CC=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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